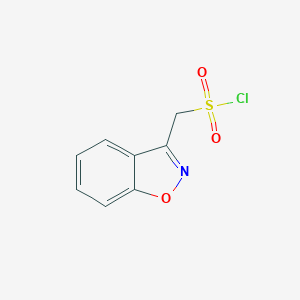

1,2-Benzoxazol-3-ylmethanesulfonyl chloride

Description

1,2-Benzoxazol-3-ylmethanesulfonyl chloride (CAS No: 112566-17-3) is a benzoxazole derivative featuring a methanesulfonyl chloride group at the 3-position of the heterocyclic ring. This compound is notable for its sulfonyl chloride functionality, which imparts high reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis, particularly for synthesizing sulfonamides, sulfonate esters, and other sulfonyl-containing derivatives .

Propriétés

IUPAC Name |

1,2-benzoxazol-3-ylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREYTLWEJMYKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464413 | |

| Record name | (1,2-Benzoxazol-3-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73101-65-2 | |

| Record name | (1,2-Benzoxazol-3-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzoxazol-3-ylmethanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzoxazol-3-ylmethanesulfonyl chloride typically involves the reaction of benzoxazole derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Benzoxazol-3-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, which are valuable intermediates in medicinal chemistry .

Applications De Recherche Scientifique

Antimicrobial Activity

BMSC has been investigated for its antimicrobial properties. Studies have shown that benzoxazole derivatives exhibit significant antibacterial and antifungal activities. For instance, a series of benzoxazole analogues were synthesized and evaluated for their in vitro activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were comparable to established antibiotics such as ofloxacin and fluconazole .

Anticancer Potential

Research indicates that BMSC derivatives possess anticancer activity. In vitro studies demonstrated that specific benzoxazole compounds exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, suggesting their potential as effective anticancer agents . The structure–activity relationship (SAR) studies revealed that modifications at the benzoxazole ring significantly influenced cytotoxicity against cancer cell lines, highlighting the importance of substituents in enhancing biological activity .

Synthesis of Novel Compounds

BMSC serves as a key building block in the synthesis of various pharmaceutical intermediates. Its reactivity allows for the introduction of diverse functional groups, facilitating the creation of complex molecules with tailored biological activities. For example, it can be reacted with amines to produce sulfonamide derivatives, which have shown promise in treating bacterial infections .

Case Study: Synthesis of Antimicrobial Benzoxazole Derivatives

A systematic approach was taken to synthesize a series of benzoxazole derivatives using BMSC as a precursor. The following steps outline the synthetic pathway:

- Starting Material : BMSC is reacted with various amines under controlled conditions.

- Reaction Monitoring : Thin-layer chromatography (TLC) is employed to monitor the progress.

- Isolation : Upon completion, the reaction mixture is cooled, and the product is precipitated by adding cold water.

- Purification : The crude product is purified using recrystallization techniques.

The resulting compounds were then screened for antimicrobial activity against a panel of bacterial and fungal pathogens .

Material Science Applications

Beyond medicinal chemistry, BMSC has applications in materials science. Its unique chemical structure allows it to be used in the development of polymers and coatings with enhanced properties such as thermal stability and chemical resistance. Research into polymer composites incorporating benzoxazole moieties has shown improved mechanical properties and thermal performance compared to traditional materials .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 1,2-Benzoxazol-3-ylmethanesulfonyl chloride involves its ability to react with nucleophiles to form stable sulfonamide bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Reactivity and Functional Group Influence

Sulfonyl Chloride vs. Hydroxymethyl/Nitro Groups :

The sulfonyl chloride group in 112566-17-3 enables rapid nucleophilic displacement, contrasting with the hydroxymethyl group in 73101-65-2 , which is more suited for oxidation (e.g., to carboxylic acids) or protection strategies. The nitro group in 73101-65-2 further deactivates the benzoxazole ring, directing electrophilic attacks to specific positions .Chloro/Methyl Substitution vs. Sulfonyl Chloride :

In 102741-52-6 , the chloro and methyl groups create a sterically hindered and electron-deficient ring, favoring electrophilic substitution at less hindered positions. In contrast, the sulfonyl chloride in 112566-17-3 acts as a leaving group, facilitating SN2-type reactions .Amine Functionalization :

The amine group in 19219-99-9 provides a nucleophilic site for acylation or alkylation, diverging from the electrophilic sulfonyl chloride in 112566-17-3 . This makes 19219-99-9 more suitable for constructing heterocyclic frameworks via coupling reactions .

Activité Biologique

1,2-Benzoxazol-3-ylmethanesulfonyl chloride, also known as a precursor for the anticonvulsant drug zonisamide, has garnered attention for its biological activities. This compound is part of the benzisoxazole family and exhibits unique properties due to its chemical structure, which includes a benzene ring fused with an isoxazole ring and a methanesulfonyl chloride group. This article delves into the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃O₂S, with a molecular weight of approximately 233.69 g/mol. Its structure allows for various chemical reactions, making it a versatile compound in medicinal chemistry.

The primary mechanism of action for this compound derivatives, particularly zonisamide, involves the inhibition of voltage-gated sodium channels and T-type calcium channels. This dual action helps in reducing neuronal excitability and seizure frequency in epilepsy patients .

Key Mechanisms:

- Sodium Channel Inhibition : Prevents the propagation of action potentials in neurons.

- Calcium Channel Inhibition : Reduces neurotransmitter release by inhibiting calcium influx.

Biological Activity

- Anticonvulsant Activity : Zonisamide has been shown to be effective in treating various types of seizures, including partial-onset seizures and Lennox-Gastaut syndrome. Clinical studies indicate that doses ranging from 400 to 600 mg/day significantly reduce seizure frequency compared to placebo .

- Anti-inflammatory Properties : Some studies suggest that compounds derived from this compound may exhibit anti-inflammatory effects by inhibiting soluble epoxide hydrolase (sEH), which plays a role in inflammatory processes .

- Potential Anticancer Activity : Although not extensively studied, similar benzisoxazole derivatives have shown promise in anticancer applications due to their ability to disrupt cellular pathways involved in tumor growth.

Case Study 1: Zonisamide in Epilepsy Treatment

A clinical trial involving patients with refractory partial seizures demonstrated that zonisamide significantly reduced seizure frequency by an average of 51% compared to a 16% reduction in the placebo group. The study highlighted the drug's efficacy across various dosages and its favorable side effect profile .

Case Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory potential of sEH inhibitors derived from benzoxazole compounds showed significant reductions in inflammatory markers in murine models of acute pancreatitis. These findings suggest a potential application for treating inflammatory diseases through modulation of lipid signaling pathways .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Mechanism | Efficacy Evidence |

|---|---|---|---|

| Anticonvulsant | Zonisamide | Sodium & Calcium Channel Inhibition | Significant reduction in seizure frequency (51% vs 16% placebo) |

| Anti-inflammatory | Benzoxazole Derivatives | sEH Inhibition | Reduced inflammatory markers in murine models |

| Anticancer | Similar Benzisoxazole Derivatives | Disruption of cellular pathways | Promising activity against various tumor cell lines |

Q & A

Q. What are the established synthetic methodologies for preparing 1,2-Benzoxazol-3-ylmethanesulfonyl chloride?

The synthesis typically involves functionalizing the benzoxazole core at the 3-position with a methanesulfonyl chloride group. A common approach is the cyclization of o-hydroxyphenylketoximes using hydroxylamine hydrochloride and thionyl chloride (SOCl₂) in anhydrous solvents like THF or ethanol. For example, cyclization of intermediates like N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide with SOCl₂ and pyridine generates chloromethyl-benzisoxazole derivatives, which can be further sulfonylated . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also introduce substituents to the benzoxazole ring prior to sulfonylation .

Q. How is this compound characterized structurally?

Key characterization methods include:

- NMR spectroscopy : H and C NMR confirm the benzoxazole scaffold and sulfonyl chloride group (e.g., C signals at ~160 ppm for sulfonyl chloride).

- X-ray crystallography : Resolves bond angles and torsional deviations (e.g., exocyclic angles like C10–C9–C3 [113.4°] and Cl⋯H4 interactions [3.12 Å] in related benzoxazoles) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the stability and storage requirements for this compound?

this compound is moisture-sensitive due to the reactive sulfonyl chloride group. It should be stored under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., THF or DCM). Decomposition products may include sulfonic acids or sulfonamides if exposed to water or amines .

Q. What reactivity patterns are observed with nucleophiles?

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols. For instance:

- Reaction with hydrazine hydrate forms sulfonohydrazides (e.g., 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide) .

- Substitution with aromatic amines generates sulfonamides, which are bioactive intermediates (e.g., zonisamide derivatives) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency in benzoxazole functionalization .

- Solvent effects : Anhydrous THF or Et₃N/THF mixtures reduce side reactions during cyclization .

- Reaction monitoring : TLC (chloroform:methanol, 7:3) or HPLC ensures intermediate purity before sulfonylation .

Q. What structural modifications enhance bioactivity in benzoxazole sulfonamide derivatives?

- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position increase metabolic stability, as seen in antipsychotic analogs .

- Sulfonamide variations : Replacing the chloride with fluorinated or aryl groups alters sodium channel blocking activity (critical in antiseizure agents like zonisamide) .

Q. How are analytical challenges resolved in characterizing degradation products?

- LC-MS/MS : Identifies hydrolyzed sulfonic acids or cross-linked byproducts.

- Crystallography : Distinguishes between polymorphs or solvates (e.g., van der Waals-stabilized crystal packing in benzoxazoles) .

- Isotopic labeling : S-labeled derivatives track degradation pathways under hydrolytic conditions .

Q. What mechanistic insights exist for cyclization and sulfonylation reactions?

- Cyclization kinetics : Base-catalyzed cyclization of o-hydroxyphenylketoximes follows second-order kinetics, with pyridine accelerating SOCl₂-mediated dehydration .

- Computational modeling : DFT studies reveal transition states for sulfonyl chloride formation, highlighting steric effects from substituents on the benzoxazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.